molecular formula C21H19FN2O4 B5603953 3-[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-8-METHOXY-2H-CHROMEN-2-ONE

3-[4-(2-FLUOROPHENYL)PIPERAZINE-1-CARBONYL]-8-METHOXY-2H-CHROMEN-2-ONE

Cat. No.: B5603953
M. Wt: 382.4 g/mol
InChI Key: LWLZLENLRHXOCY-UHFFFAOYSA-N
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Description

3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a chromenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one typically involves multiple steps. One common route includes the reaction of 2-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of a microwave reactor to form 1-(4-fluorophenyl)piperazine . This intermediate is then reacted with 8-methoxy-2H-chromen-2-one under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The chromenone moiety may contribute to the compound’s overall biological activity by interacting with various enzymes and proteins.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: A simpler analog that lacks the chromenone moiety.

    1-(2-Fluorophenyl)piperazine: Similar structure but with the fluorine atom in a different position.

    1-(4-Trifluoromethylphenyl)piperazine: Contains a trifluoromethyl group instead of a single fluorine atom.

Uniqueness

3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one is unique due to the presence of both the fluorophenyl-piperazine and chromenone moieties, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4/c1-27-18-8-4-5-14-13-15(21(26)28-19(14)18)20(25)24-11-9-23(10-12-24)17-7-3-2-6-16(17)22/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLZLENLRHXOCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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